molecular formula C7H8FNS B1278374 3-Fluoro-2-(methylthio)aniline CAS No. 305811-07-8

3-Fluoro-2-(methylthio)aniline

Cat. No. B1278374
M. Wt: 157.21 g/mol
InChI Key: GFGIPUGVPPOENQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that are subjected to various chemical reactions to introduce different functional groups. For instance, 2-(methylthio)aniline, a compound similar to 3-Fluoro-2-(methylthio)aniline, is synthesized by reacting o-aminothiophenol with methyl iodide . This suggests that the synthesis of 3-Fluoro-2-(methylthio)aniline could potentially be achieved through a similar route, with the introduction of a fluorine atom at the appropriate position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Fluoro-2-(methylthio)aniline has been studied using techniques such as single crystal X-ray diffraction, which reveals the geometry around the central atom and the mode of ligand coordination . These studies are crucial for understanding how the molecular structure affects the properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds containing the aniline group are known to participate in various chemical reactions. For example, a complex of 2-(methylthio)aniline with palladium(II) has been shown to be an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water . This indicates that 3-Fluoro-2-(methylthio)aniline could also be involved in similar catalytic processes or other chemical reactions that utilize the aniline moiety or the methylthio group.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by the substituents attached to the aromatic ring. The vibrational analysis of related compounds, such as 4-fluoro-3-(trifluoromethyl)aniline, provides insights into the effects of electron-donating and electron-withdrawing groups on the structure and properties of the molecule . Theoretical computations, including density functional theory (DFT), can predict properties like the HOMO-LUMO energy gap and molecular electrostatic potential (MEP), which are relevant to the reactivity and stability of the compound . These analyses are essential for understanding how the physical and chemical properties of 3-Fluoro-2-(methylthio)aniline might be characterized and predicted.

Scientific Research Applications

Catalysis in Suzuki-Miyaura C-C Coupling

3-Fluoro-2-(methylthio)aniline derivatives are used in catalytic processes. For instance, 2-(methylthio)aniline, a related compound, was combined with palladium(II) to catalyze Suzuki-Miyaura C-C coupling reactions in water, demonstrating high efficiency and thermal stability (Rao et al., 2014).

Synthesis of 3-Fluoro-2-quinolones

Research shows that compounds like N-(Fluoro-3-methoxyacryloyl)anilines, which are closely related to 3-fluoro-2-(methylthio)aniline, can be synthesized through the reaction of lithium anilides and methyl 2-fluoro-3-methoxy-2-propenoate. This process leads to the formation of 3-fluoro-2-quinolones, indicating a potential pathway for synthesizing related compounds (Mävers & Schlosser, 1996).

Antimicrobial Activity

A study demonstrated the synthesis and antimicrobial activity of Schiff’s base, azetidinones, and thiazolidinones derivatives using substituted anilines. This suggests that derivatives of 3-Fluoro-2-(methylthio)aniline may have potential antimicrobial applications (Mistry et al., 2016).

Modification of N-Methylated Amino Acids and Peptides

2-(Methylthio)aniline directed C(sp3)-H functionalizations are effective for selectively modifying N-methylated amino acids. This process involves monoarylations in high yields and can be utilized for introducing functionalized side chains onto dipeptides. This indicates that 3-Fluoro-2-(methylthio)aniline could be relevant in similar bioorganic chemistry applications (Kinsinger & Kazmaier, 2019).

Theoretical Structural Analysis

Theoretical studies have been conducted on aniline derivatives to predict structural and spectroscopic properties. For example, research on 3-chloro-4-fluoro-aniline, a compound similar to 3-fluoro-2-(methylthio)aniline, provides insights into pharmaceutical applications and computational strategies for analyzing aniline molecules (Aziz et al., 2018).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While the specific future directions for 3-Fluoro-2-(methylthio)aniline are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridine (TFMP), a related compound, are expected to be discovered in the future . This suggests potential future research directions for 3-Fluoro-2-(methylthio)aniline as well.

properties

IUPAC Name

3-fluoro-2-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGIPUGVPPOENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448717
Record name 3-fluoro-2-(methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(methylthio)aniline

CAS RN

305811-07-8
Record name 3-fluoro-2-(methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-(methylsulfanyl)aniline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(2-Methylthio-3-fluorophenyl)trifluoroacetamide (2.36 g crude, 9.33 mmol, prepared as described by McKittrick, J. Het. Chem. 1990, 27, 2151-2163) was taken up in methanol (40 mL), and solid potassium hydroxide (1.57 g, 28.0 mmol) was added portionwise at room temperature. The mixture was heated to reflux. After 1.5 hours, the mixture was cooled to room temperature, and the solvent volume reduced to 5 mL by evaporation under reduced pressure. The residue was taken up in deionized water (30 mL) and extracted with diethyl ether (3×40 mL). The extracts were combined, washed with saturated sodium chloride solution, dried over sodium sulfate, and the volatiles were removed by evaporation under reduced pressure. The product was purified by silica gel chromatography using 10% ethyl acetate in hexanes. 1.2 g of 3-fluoro-2-(methylthio)aniline was isolated.
Name
N-(2-Methylthio-3-fluorophenyl)trifluoroacetamide
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Hodson, MJ Bishop, JD Speake… - Journal of medicinal …, 2002 - ACS Publications
A series of 2‘-alkylthio-2-(anilinomethyl)imidazolines were prepared to examine the effect of the alkyl group size, sulfur oxidation state, and phenyl ring substitution on ligand binding …
Number of citations: 29 pubs.acs.org

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